Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-
Overview
Description
Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-: is a complex fatty acid ester that plays a significant role in various biological processes. It is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), which are known for their bioactive properties. This compound is characterized by its long-chain structure, which includes a hexadecenoic acid moiety esterified to an octadecanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]- typically involves the esterification of 9Z-hexadecenoic acid with octadecanoic acid. This process can be catalyzed by various reagents, including sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve enzymatic esterification, which offers higher specificity and milder reaction conditions compared to chemical methods. Lipases are commonly used enzymes for this purpose, as they can catalyze the esterification of fatty acids with high efficiency. The reaction is typically conducted in a bioreactor under controlled temperature and pH conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]- can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 9Z-hexadecenoic acid and octadecanoic acid.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, yielding the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Hydrolysis: 9Z-hexadecenoic acid, octadecanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry: Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]- is used as a model compound in the study of esterification and hydrolysis reactions. It also serves as a substrate in enzymatic studies to understand the specificity and efficiency of lipases.
Biology: In biological research, this compound is studied for its role in metabolic pathways involving fatty acid esters. It is also investigated for its potential anti-inflammatory and anti-diabetic properties due to its involvement in the regulation of glucose and lipid metabolism.
Medicine: The bioactive properties of Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]- make it a candidate for therapeutic applications. It is explored for its potential in treating metabolic disorders, including diabetes and obesity, by modulating lipid and glucose levels in the body.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]- involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for lipases, which hydrolyze the ester bond to release free fatty acids. These free fatty acids can then participate in various metabolic pathways, influencing lipid and glucose metabolism. The compound’s bioactive properties are attributed to its ability to modulate the activity of enzymes involved in these pathways, thereby exerting anti-inflammatory and anti-diabetic effects.
Comparison with Similar Compounds
9Z-hexadecenoic acid: A monounsaturated fatty acid with similar structural features but lacking the ester linkage.
Octadecanoic acid: A saturated fatty acid that serves as the backbone for the esterification process.
12-hydroxy-9Z-hexadecenoic acid: A hydroxylated derivative with similar bioactive properties.
Uniqueness: Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]- is unique due to its ester linkage, which imparts distinct chemical and biological properties. The presence of both unsaturated and saturated fatty acid moieties in its structure allows it to participate in a wide range of chemical reactions and biological processes. Its ability to modulate metabolic pathways and exert bioactive effects makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYATLPMKFNWBI-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210295 | |
Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAHFA(16:1(9Z)/12-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2042646-31-9 | |
Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAHFA(16:1(9Z)/12-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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